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Introduction
Orphanin FQ/Nociceptin (N/OFQ) is an endogenous 17-amino acid neuropeptide that is the

cognate ligand for the Nociceptin Opioid Peptide (NOP) receptor, a G protein-coupled receptor

(GPCR) and the fourth member of the opioid receptor family.[1][2] While structurally related to

classical opioid receptors (μ, δ, and κ), the NOP receptor possesses a unique pharmacological

profile, notably its lack of affinity for traditional opioid ligands like morphine.[3][4] The N/OFQ-

NOP system is widely distributed throughout the central and peripheral nervous systems and is

implicated in a diverse range of physiological and pathological processes, including pain

modulation, anxiety, learning, memory, and immune response.[5]

Orphanin FQ(1-11) (sequence: Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala) is a truncated

peptide fragment of the full-length N/OFQ. Due to the presence of basic amino acid pairs in the

parent peptide, such fragments may be generated through endogenous processing. Orphanin
FQ(1-11) retains significant biological activity, acting as a potent and selective agonist at the

NOP receptor. This makes it a valuable pharmacological tool for elucidating the function of the

NOP receptor system and for investigating the structure-activity relationships of NOP receptor

ligands. This guide provides a comprehensive technical overview of Orphanin FQ(1-11),
focusing on its binding characteristics, functional activity, receptor signaling, and the

experimental protocols used for its characterization.
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Quantitative Data: Binding and Functional Profile
Orphanin FQ(1-11) is characterized by its high affinity and selectivity for the NOP receptor

over classical opioid receptors. Its functional profile is that of a potent agonist.

Binding Affinity and Selectivity
The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant

(Ki), which represents the concentration of the competing ligand that will bind to half the

binding sites at equilibrium. Studies have consistently shown that Orphanin FQ(1-11) binds

potently to the NOP receptor (also known as ORL-1) while displaying negligible affinity for μ, δ,

and κ opioid receptors.

Ligand Receptor Binding Affinity (Ki) Reference

Orphanin FQ(1-11) NOP (ORL-1) 55 nM

Orphanin FQ(1-11) μ Opioid >1000 nM

Orphanin FQ(1-11) δ Opioid >1000 nM

Orphanin FQ(1-11) κ Opioid >1000 nM

Table 1: Binding affinity and selectivity of Orphanin FQ(1-11).

Functional Potency and Efficacy
As a NOP receptor agonist, Orphanin FQ(1-11) initiates downstream intracellular signaling

upon binding. Its functional activity is assessed through assays that measure G-protein

activation or second messenger modulation. While specific EC50 values for the native (1-11)

fragment are not detailed in the provided results, a closely related analog, [Tyr10]N/OFQ(1-11),

has been characterized as a full agonist, albeit less potent than the full-length N/OFQ peptide.

Orphanin FQ(1-11) itself is described as pharmacologically active with a potency comparable

to the parent N/OFQ in vivo.
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Ligand Assay Type Parameter Value
Efficacy vs.

N/OFQ
Reference

[Tyr10]N/OF

Q(1-11)

GIRK Current

Induction (rat

vlPAG

neurons)

EC50 8.98 μM
Equi-

efficacious

[Tyr10]N/OF

Q(1-11)

cAMP

Accumulation

Inhibition

(HEK293

cells)

- Full Agonist -

Table 2: Functional activity of an Orphanin FQ(1-11) analog. Note: vlPAG refers to

ventrolateral periaqueductal gray.

NOP Receptor Signaling Pathways
Activation of the NOP receptor by an agonist like Orphanin FQ(1-11) triggers a cascade of

intracellular events characteristic of Gi/o-coupled GPCRs.

G-Protein Coupling: The agonist-bound NOP receptor promotes the exchange of Guanosine

Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated heterotrimeric G-

protein, causing the dissociation of the Gαi/o subunit from the Gβγ dimer.

Adenylyl Cyclase Inhibition: The activated Gαi/o subunit directly inhibits the enzyme adenylyl

cyclase, leading to a decrease in the intracellular concentration of the second messenger

cyclic adenosine monophosphate (cAMP).

Ion Channel Modulation: The dissociated Gβγ subunit directly modulates ion channel activity.

It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing

potassium efflux and membrane hyperpolarization. Simultaneously, it inhibits voltage-gated

calcium channels, reducing calcium influx. Both actions lead to a reduction in neuronal

excitability and neurotransmitter release.
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MAPK Pathway Activation: NOP receptor activation has also been shown to stimulate the

Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in regulating

various cellular processes.

Receptor Desensitization and Internalization: Following prolonged agonist stimulation, the

receptor is phosphorylated, which facilitates the binding of β-arrestin. This leads to receptor

desensitization (uncoupling from G-proteins) and internalization, a process that regulates the

overall signaling response.
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Experimental Protocols
The characterization of Orphanin FQ(1-11) and other NOP ligands relies on standardized in

vitro assays.

Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to

compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of Orphanin FQ(1-11).

Materials:

Cell Membranes: From CHO or HEK293 cells stably expressing the human NOP receptor.

Radioligand: A high-affinity NOP receptor ligand labeled with a radioisotope (e.g., [³H]-

Nociceptin or an iodinated analog).

Test Ligand: Orphanin FQ(1-11) at various concentrations.

Non-specific Binding Control: A high concentration of a non-labeled NOP agonist (e.g.,

N/OFQ) to saturate all specific binding sites.

Assay Buffer: Typically Tris-HCl buffer with additives like MgCl₂.

Filtration System: Glass fiber filters and a cell harvester.

Scintillation Counter: To quantify radioactivity.

Methodology:

Preparation: Thaw cell membranes on ice and resuspend in assay buffer. Prepare serial

dilutions of Orphanin FQ(1-11).

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the

radioligand, and varying concentrations of the test ligand (or buffer for total binding, or non-

specific control).
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Equilibration: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient

time (e.g., 60-90 minutes) to reach binding equilibrium.

Termination: Rapidly terminate the reaction by filtering the contents of each well through a

glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand

from the unbound.

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining

unbound radioligand.

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity retained on

each filter using a scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the log concentration of Orphanin
FQ(1-11) to generate a competition curve. The IC50 (concentration of ligand that inhibits

50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff

equation.

[³⁵S]GTPγS Binding Assay
This functional assay provides a direct measure of G-protein activation following receptor

stimulation. Agonist binding facilitates the exchange of GDP for [³⁵S]GTPγS, a non-

hydrolyzable GTP analog, on the Gα subunit.

Objective: To determine the potency (EC50) and efficacy of Orphanin FQ(1-11) in activating G-

proteins via the NOP receptor.

Materials:

Cell Membranes: From cells expressing the NOP receptor.

[³⁵S]GTPγS: Radiolabeled GTP analog.

GDP: To ensure G-proteins are in their inactive, GDP-bound state at baseline.

Test Agonist: Orphanin FQ(1-11) at various concentrations.
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Assay Buffer: Tris-HCl buffer containing MgCl₂ and NaCl.

Filtration System and Scintillation Counter.

Methodology:

Reaction Setup: In a 96-well plate, add cell membranes, GDP, and varying concentrations of

Orphanin FQ(1-11).

Pre-incubation: Incubate the plate for 15-30 minutes at 30°C to allow the agonist to bind to

the receptors.

Initiation: Initiate the G-protein activation by adding [³⁵S]GTPγS to each well.

Incubation: Incubate the plate for an additional 60 minutes at 30°C with gentle shaking to

allow for the binding of [³⁵S]GTPγS to activated G-proteins.

Termination and Filtration: Terminate the assay by rapid filtration through a filter plate,

followed by washing with ice-cold buffer.

Quantification: Dry the filter plate and measure the bound radioactivity using a scintillation

counter.

Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific

binding is determined in the presence of a high concentration of unlabeled GTPγS. Plot the

specific [³⁵S]GTPγS binding against the log concentration of the agonist to generate a

concentration-response curve, from which EC50 and Emax (maximal effect) values are

derived.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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